molecular formula C4H9BF3K B1593026 Potassium butyltrifluoroborate CAS No. 444343-55-9

Potassium butyltrifluoroborate

Cat. No.: B1593026
CAS No.: 444343-55-9
M. Wt: 164.02 g/mol
InChI Key: XLHVTQCFJZFJSN-UHFFFAOYSA-N
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Description

Potassium butyltrifluoroborate is an organoboron compound with the chemical formula CH₃CH₂CH₂CH₂BF₃K. It is part of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them easier to handle compared to other boron-based reagents .

Mechanism of Action

Target of Action

Potassium butyltrifluoroborate is a member of the organotrifluoroborates, a class of organoboron reagents . The primary targets of this compound are carbon–carbon and carbon–heteroatom bonds . These bonds are crucial in various chemical reactions and transformations, making this compound a versatile reagent in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as cross-coupling . In this process, this compound serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows this compound to act as a stable reservoir for more reactive counterparts, facilitating the formation of new carbon–carbon and carbon–heteroatom bonds .

Biochemical Pathways

This compound affects various biochemical pathways through its role in cross-coupling reactions . These reactions enable the formation of new carbon–carbon and carbon–heteroatom bonds, which are fundamental to many biochemical pathways . The downstream effects of these reactions include the synthesis of novel building blocks and the selective modification of existing substructures .

Pharmacokinetics

It’s known that this compound is a stable, monomeric, crystalline solid , suggesting that it may have favorable bioavailability properties.

Result of Action

The result of this compound’s action is the formation of new carbon–carbon and carbon–heteroatom bonds . This can lead to the synthesis of novel building blocks and the selective modification of existing substructures . These transformations can have significant molecular and cellular effects, depending on the specific context of the reaction .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . This compound is known to be stable under normal conditions, being resistant to air and moisture . This stability allows this compound to retain its efficacy and stability in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium butyltrifluoroborate can be synthesized through the reaction of butylboronic acid with potassium hydrogen fluoride (KHF₂). The general procedure involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors has been reported to improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Potassium butyltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium butyltrifluoroborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Potassium methyltrifluoroborate
  • Potassium ethyltrifluoroborate
  • Potassium propyltrifluoroborate

Comparison: Potassium butyltrifluoroborate is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the reactivity and solubility of the compound, making it suitable for specific applications where longer alkyl chains are desired .

Properties

IUPAC Name

potassium;butyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHVTQCFJZFJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635665
Record name Potassium butyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444343-55-9
Record name Potassium butyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium Butyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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